molecular formula C11H18ClNOS B1408399 N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1949815-96-6

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1408399
CAS RN: 1949815-96-6
M. Wt: 247.79 g/mol
InChI Key: NUSSBBAJHHLIBQ-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule is functionalized with an amine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Thiopheneethylamine, an aromatic amine, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . Another related compound, 4-Aminotetrahydropyran, can be synthesized from Tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is complex, with a molecular weight of 211.32 . It contains a thiophene ring, a tetrahydropyran ring, and an amine group .

Scientific Research Applications

Fungicidal Activity

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride: and its derivatives have shown promising results in the field of agriculture as fungicides. By modifying natural products and employing active substructure splicing methods, researchers have synthesized compounds that exhibit excellent fungicidal activities . These compounds have been tested against various plant pathogens and have shown higher efficacy than some commercial fungicides, making them significant lead compounds for further development in protecting crops from fungal diseases.

Medicinal Chemistry: Therapeutic Applications

Thiophene derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties. They have been utilized in medicinal chemistry for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities . The incorporation of the thiophene moiety into new compounds could lead to the synthesis of novel drugs with more effective pharmacological activity.

Material Science: Functionalization of Carbon Nanotubes

The compound’s thiophene moiety can be used to functionalize multiwall carbon nanotubes (MWCNTs). This functionalization is crucial for enhancing the interaction between carbon nanotubes and other materials, which is beneficial for creating composites with improved mechanical, thermal, and electrical properties .

Synthesis of Pyrimidine Derivatives

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride: can be used as a reactant in the synthesis of pyrimidine derivatives. These derivatives have a broad spectrum of biological activities and are of interest in pharmaceutical research for the development of new therapeutic agents .

Antibacterial Activity

Research has been conducted on the synthesis of new derivatives containing the thiophene moiety to assess their antibacterial activity. These studies aim to discover new antibacterial agents that can be effective against resistant strains of bacteria .

Analytical Chemistry: Chromatography and Spectroscopy

The compound and its derivatives can be used as standards or reagents in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of chemical compounds in research and industry .

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10;/h1-2,9-10,12H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSBBAJHHLIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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